Amfetaminil

Übersicht

Beschreibung

Amfetaminil, auch bekannt als Amphetaminil, N-Cyanobenzylamphetamin und AN-1, ist ein Stimulans, das von Amphetamin abgeleitet ist. Es wurde in den 1970er Jahren entwickelt und zur Behandlung von Fettleibigkeit, Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) und Narkolepsie eingesetzt. Es wurde jedoch aufgrund von Missbrauchsproblemen weitgehend aus dem klinischen Einsatz zurückgezogen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

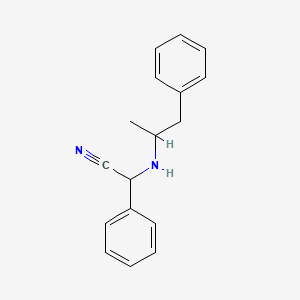

Die Synthese von this compound beinhaltet die Bildung einer Schiff'schen Base zwischen Amphetamin und Benzaldehyd, was zu Benzalamphetamin führt. Dieser Zwischenstoff wird dann, ähnlich der Strecker-Reaktion, einem nukleophilen Angriff eines Cyanid-Anions am Imin unterzogen, um this compound zu produzieren .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind in der Öffentlichkeit nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden beinhalten, die Sicherstellung, dass die Reaktionsbedingungen für die großtechnische Produktion optimiert sind, und die Implementierung von Reinigungsschritten, um die gewünschte Produktqualität zu erreichen.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am this compound-Molekül auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Es können übliche Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nukleophile können unter geeigneten Bedingungen für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu verschiedenen oxidierten Derivaten führen, während die Reduktion reduzierte Formen von this compound erzeugen kann.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of amfetaminil involves the formation of a Schiff base between amphetamine and benzaldehyde, resulting in benzalamphetamine. This intermediate then undergoes a nucleophilic attack by a cyanide anion on the imine, similar to the Strecker reaction, to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Amfetaminil undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can occur at different positions on the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Attention-Deficit/Hyperactivity Disorder (ADHD)

Amfetaminil is primarily utilized in the treatment of ADHD. Amphetamines enhance the release of neurotransmitters such as dopamine and norepinephrine, improving attention and focus in individuals with ADHD. Lisdexamfetamine, a prodrug of d-amphetamine, is FDA-approved for this purpose and demonstrates a reduced potential for abuse compared to traditional amphetamines .

1.2 Narcolepsy

The compound is also indicated for the treatment of narcolepsy, a condition characterized by excessive daytime sleepiness. Amphetamines help increase wakefulness and reduce episodes of sudden sleep onset .

1.3 Binge Eating Disorder

Lisdexamfetamine is additionally approved for treating binge eating disorder, showcasing the versatility of amphetamines beyond ADHD and narcolepsy .

Clinical Efficacy in ADHD

A study demonstrated that patients receiving lisdexamfetamine showed significant improvements in ADHD symptoms compared to placebo groups. The unique pharmacokinetic profile allowed for sustained efficacy throughout the day with lower abuse potential .

Neuroimaging Studies

Functional magnetic resonance imaging (fMRI) studies have shown that administration of amphetamines increases neuronal activity in specific brain regions associated with attention and motor tasks. For instance, d-amphetamine significantly activated areas involved in auditory processing and motor control during task performance .

Long-Term Effects on Brain Chemistry

Research indicates that repeated amphetamine exposure can lead to neurochemical changes in the brain, including alterations in omega-3 fatty acid levels and oxidative stress markers, which may have implications for long-term use and safety .

Comparative Data Table

Wirkmechanismus

Amfetaminil acts as a prodrug to amphetamine, meaning it is metabolized in the body to produce amphetamine. The mechanism of action involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased synaptic concentrations of these neurotransmitters, resulting in stimulant effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Amphetamin: Die Stammverbindung von Amfetaminil, bekannt für ihre stimulierenden Wirkungen.

Methamphetamin: Ein starkes Stimulans mit ähnlichen Wirkungen, aber höherem Missbrauchspotenzial.

Methylphenidat: Wird zur Behandlung von ADHS eingesetzt, mit einem anderen Wirkmechanismus.

Ephedrin: Eine natürliche Verbindung mit stimulierenden Eigenschaften, die in verschiedenen Medikamenten verwendet wird.

Einzigartigkeit von this compound

This compound ist aufgrund seiner Prodrug-Natur einzigartig, die es ermöglicht, im Körper zu Amphetamin metabolisiert zu werden. Diese Eigenschaft ermöglicht eine kontrollierte Freisetzung des Wirkstoffs, was das Missbrauchspotenzial im Vergleich zur direkten Verabreichung von Amphetamin möglicherweise verringert .

Biologische Aktivität

Amfetaminil, a derivative of amphetamine, is a compound that exhibits significant biological activity, particularly as a central nervous system (CNS) stimulant. Its pharmacological effects are primarily mediated through the modulation of neurotransmitter systems, particularly dopamine and norepinephrine. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, clinical implications, and relevant case studies.

This compound functions similarly to other amphetamines by increasing the levels of monoamine neurotransmitters in the synaptic cleft. The primary mechanisms include:

- Inhibition of Reuptake : this compound inhibits the reuptake of dopamine (DA) and norepinephrine (NE) by acting on the dopamine transporter (DAT) and norepinephrine transporter (NET) .

- Vesicular Release : It promotes the release of these neurotransmitters from presynaptic vesicles by reversing the action of vesicular monoamine transporter 2 (VMAT2) .

- Monoamine Oxidase Inhibition : this compound also exhibits weak inhibition of monoamine oxidase (MAO), contributing to increased levels of neurotransmitters .

The net effect is a significant enhancement in dopaminergic and noradrenergic signaling, which is responsible for its stimulant properties.

Pharmacokinetics

This compound is well absorbed through the gastrointestinal tract, with a bioavailability exceeding 75%. Peak plasma concentrations are typically reached within 1-3 hours post-administration . The compound has a high volume of distribution (4 L/kg) and low protein binding (~20%) .

Clinical Applications

This compound has been studied primarily in relation to disorders such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Its stimulant effects can lead to improved attention and reduced impulsivity in ADHD patients. However, it also poses risks for dependency and adverse cardiovascular effects .

Case Studies

-

Stimulant-Induced Psychosis :

A case study reported a patient who developed acute psychosis after excessive use of amphetamines. The patient had been prescribed this compound for ADHD but escalated his dosage without medical supervision. Following hospitalization and treatment with antipsychotics, his symptoms improved significantly over five days . -

Long-term Effects on Cardiac Health :

A longitudinal study examined patients with ADHD treated with amphetamines, including this compound. It highlighted potential cardiovascular risks associated with long-term use, particularly in patients with pre-existing conditions .

Research Findings

Recent studies have explored the genetic basis for variability in response to amphetamines, including this compound. A genome-wide association study identified specific genetic markers that correlate with subjective responses to stimulant drugs, indicating that individual genetic profiles may predict treatment outcomes .

Table 1: Summary of Biological Activity

| Parameter | Value |

|---|---|

| Bioavailability | >75% |

| Volume of Distribution | 4 L/kg |

| Protein Binding | ~20% |

| Peak Plasma Concentration | 1-3 hours |

Table 2: Clinical Findings from Case Studies

| Study Type | Findings |

|---|---|

| Stimulant-Induced Psychosis | Improvement after antipsychotic treatment |

| Long-term Cardiac Effects | Increased cardiovascular risk in long-term users |

Eigenschaften

IUPAC Name |

2-phenyl-2-(1-phenylpropan-2-ylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-14(12-15-8-4-2-5-9-15)19-17(13-18)16-10-6-3-7-11-16/h2-11,14,17,19H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHVTCJKAHYEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864783 | |

| Record name | Amphetaminil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17590-01-1 | |

| Record name | Amphetaminil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17590-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amfetaminil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017590011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amphetaminil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amphetaminil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amfetaminil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMFETAMINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XU0V77JVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.